

3,5-Dimethyl-2-methoxyacetophenone molecular structure

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name:	3,5-Dimethyl-2-methoxyacetophenone
CAS No.:	147623-18-5
Cat. No.:	B171915

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **3,5-Dimethyl-2-methoxyacetophenone**

Foreword: Elucidating Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is not merely academic; it is the foundational principle upon which innovation is built. **3,5-Dimethyl-2-methoxyacetophenone**, a substituted aromatic ketone, represents a versatile scaffold in organic synthesis. Its utility as a precursor for more complex molecules, potentially in pharmaceuticals and specialty chemicals, necessitates a thorough characterization of its molecular framework.^[1] This guide eschews a superficial overview, instead offering a deep dive into the structural elucidation of this compound. We will explore its identity, logical synthesis, and the spectroscopic techniques that, in concert, provide an unambiguous portrait of its architecture. The methodologies and interpretations presented herein are grounded in established chemical principles, providing researchers with a self-validating framework for analysis.

Molecular Identity and Physicochemical Properties

Before delving into complex analysis, establishing the fundamental identity of the target compound is paramount. **3,5-Dimethyl-2-methoxyacetophenone** is systematically identified

by a consistent set of descriptors that ensure unambiguous communication within the scientific community.

- IUPAC Name: 1-(2-methoxy-3,5-dimethylphenyl)ethanone[2]
- CAS Number: 55169-98-7[3]
- Molecular Formula: C₁₁H₁₄O₂[2][3]
- Molecular Weight: 178.23 g/mol [2]

A summary of its key computed properties provides a preliminary understanding of its behavior in various chemical environments.

Property	Value	Source
Molecular Weight	178.23 g/mol	PubChem[2]
XLogP3 (Lipophilicity)	2.3	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	2	PubChem[2]
Polar Surface Area	26.3 Å ²	PubChem[2]

```
graph "molecular_structure" {
  layout=neato;
  node [shape=plaintext, fontcolor="#202124"];
  edge [color="#5F6368"];
```

```
// Benzene Ring
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
```

```
C5 [label="C"];
C6 [label="C"];

// Substituents
C_acetyl [label="C"];
O_acetyl [label="O"];
C_acetyl_Me [label="CH3"];
O_methoxy [label="O"];
C_methoxy_Me [label="CH3"];
C_Me1 [label="CH3"];
C_Me2 [label="CH3"];

// Positioning
C1 [pos="0,1.2!"];
C2 [pos="-1.04,0.6!"];
C3 [pos="-1.04,-0.6!"];
C4 [pos="0,-1.2!"];
C5 [pos="1.04,-0.6!"];
C6 [pos="1.04,0.6!"];

C_acetyl [pos="2.08,1.2!"];
O_acetyl [pos="2.08,2.2!"];
C_acetyl_Me [pos="3.12,0.6!"];

O_methoxy [pos="-2.08,1.2!"];
C_methoxy_Me [pos="-3.12,0.6!"];

C_Me1 [pos="-2.08,-1.2!"];
C_Me2 [pos="2.08,-1.2!"];
```

```
// Aromatic Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituent Bonds
C6 -- C_acetyl;
C_acetyl -- O_acetyl [style=double];
C_acetyl -- C_acetyl_Me;
C1 -- O_methoxy;
O_methoxy -- C_methoxy_Me;
C2 -- C_Me1;
C4 -- C_Me2;

// Invisible nodes for aromatic circle
n1 [pos="0,0.6", style=invis];
n2 [pos="-0.52,0.3", style=invis];
n3 [pos="-0.52,-0.3", style=invis];
n4 [pos="0,-0.6", style=invis];
n5 [pos="0.52,-0.3", style=invis];
n6 [pos="0.52,0.3", style=invis];

// Aromatic circle
n1 -- n2 -- n3 -- n4 -- n5 -- n6 -- n1 [style=dashed];
```

```
// Labels
lab_C1 [label="1", pos="-0.3,1.4!"];
lab_C2 [label="2", pos="-1.3,0.9!"];
lab_C3 [label="3", pos="-1.3,-0.9!"];
lab_C4 [label="4", pos="-0.3,-1.4!"];
lab_C5 [label="5", pos="1.3,-0.9!"];
lab_C6 [label="6", pos="1.3,0.9!"];
}
```

Caption: 2D structure of **3,5-Dimethyl-2-methoxyacetophenone**.

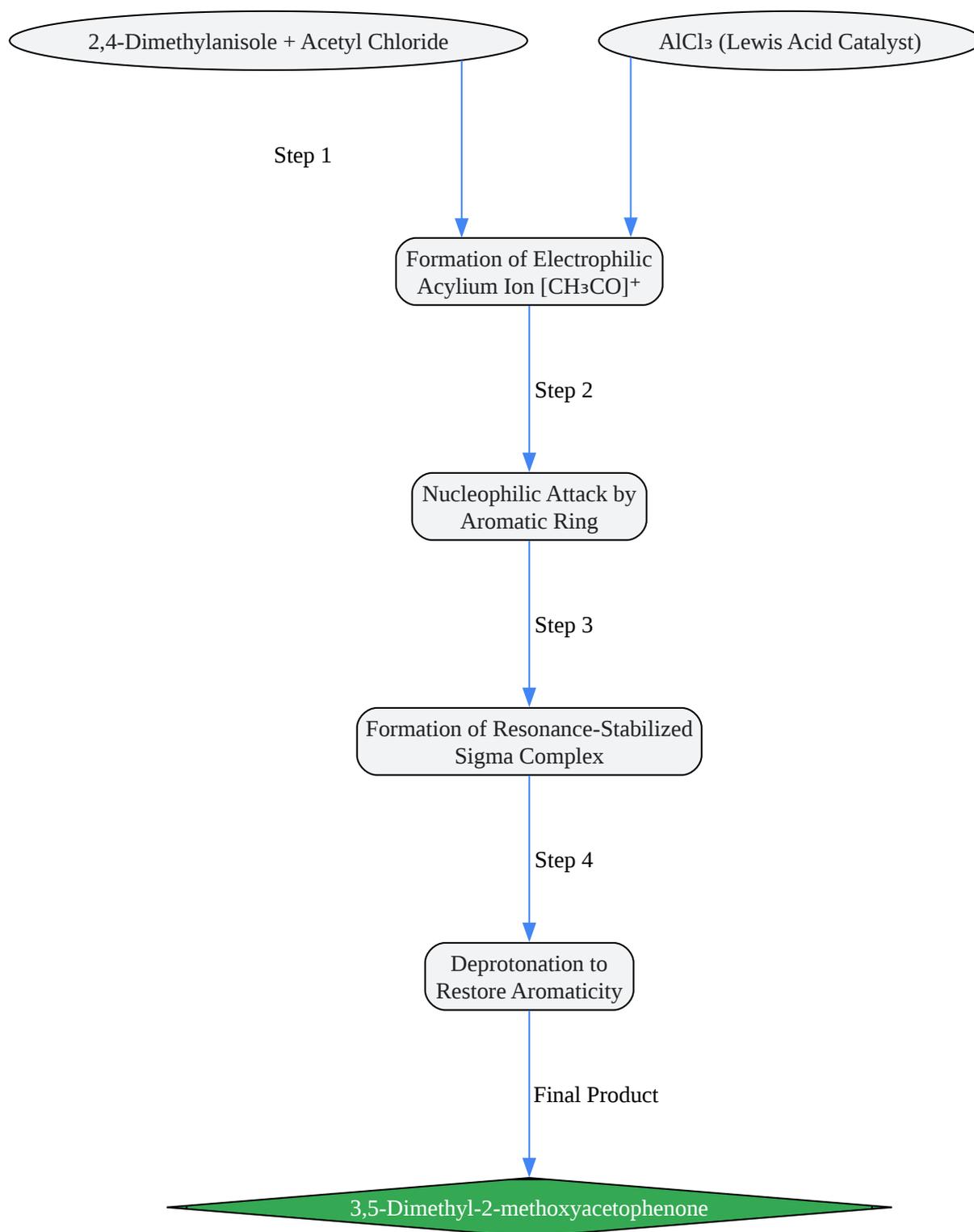
Rational Synthesis via Friedel-Crafts Acylation

The structure of **3,5-Dimethyl-2-methoxyacetophenone** strongly suggests a synthesis pathway rooted in one of the cornerstones of aromatic chemistry: the Friedel-Crafts acylation. [4][5] This electrophilic aromatic substitution is the most logical and efficient method for introducing an acyl group onto an activated benzene ring.

Mechanistic Rationale

The choice of starting material is dictated by the substitution pattern of the final product. The methoxy and two methyl groups are directing groups that influence the position of electrophilic attack. The synthesis logically begins with 2,4-dimethylanisole. The methoxy group is a strong activating group and is ortho, para-directing. The methyl groups are weaker activating groups, also ortho, para-directing. In this specific substrate, the positions are sterically and electronically biased to favor acylation at the C6 position, which is ortho to the powerful methoxy activating group.

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst, typically aluminum chloride (AlCl_3). [6] This acylium ion is then attacked by the electron-rich aromatic ring of 2,4-dimethylanisole to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity and yields the final ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions. [4][7]



[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **3,5-Dimethyl-2-methoxyacetophenone**.

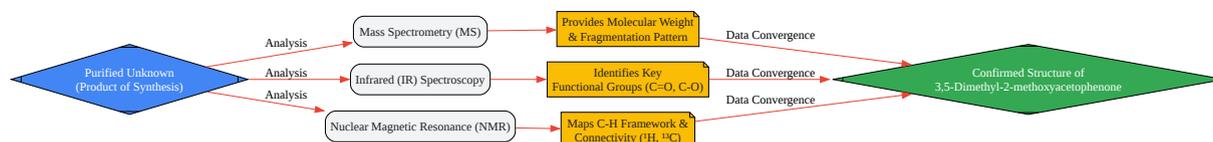
General Experimental Protocol

This protocol is a representative methodology for a laboratory-scale Friedel-Crafts acylation.

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The system is maintained under an inert nitrogen atmosphere to prevent moisture from deactivating the Lewis acid catalyst.
- **Catalyst Suspension:** Anhydrous aluminum chloride (AlCl_3 , ~1.1 equivalents) is suspended in a dry, non-polar solvent (e.g., dichloromethane or nitromethane) within the reaction flask, which is cooled in an ice bath.
- **Reagent Addition:** 2,4-dimethylanisole (1.0 equivalent) is added to the stirred suspension. Acetyl chloride (1.05 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature below 10°C . The slow addition is critical to control the exothermic reaction.
- **Reaction Progression:** After addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** The reaction is carefully quenched by pouring the mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
- **Extraction and Purification:** The product is extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The combined organic layers are washed with dilute NaOH solution, then brine, and dried over anhydrous magnesium sulfate.[8]
- **Isolation:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure **3,5-Dimethyl-2-methoxyacetophenone**.[8]

Spectroscopic Elucidation of the Molecular Structure

A single analytical technique is insufficient for unambiguous structure determination. True confidence is achieved through the convergence of data from multiple, complementary spectroscopic methods.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dimethyl-2-methoxyacetophenone | C₁₁H₁₄O₂ | CID 2758571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-2-methoxyacetophenone | 55169-98-7 [sigmaaldrich.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 傅-克酰基化反应 [sigmaaldrich.cn]
- 6. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]

- To cite this document: BenchChem. [3,5-Dimethyl-2-methoxyacetophenone molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171915#3-5-dimethyl-2-methoxyacetophenone-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com